Zanthoxylol

Overview

Description

Zanthoxylum is a genus of about 250 species of deciduous and evergreen trees, shrubs, and climbers in the Rutaceae family that are native to warm temperate and subtropical areas worldwide . They are typically dioecious shrubs, trees, or woody climbers armed with trichomes . The leaves are arranged alternately and are usually pinnate or trifoliate .

Synthesis Analysis

The health benefits and toxicity of plant products are largely dependent on their secondary metabolite contents . These compounds are biosynthesized by plants as protection mechanisms against environmental factors and infectious agents . Several compounds belonging to alkaloids, flavonoids, terpenoids, and lignans, among others, have been isolated from Zanthoxylum species .Chemical Reactions Analysis

The volatile and non-volatile components of Zanthoxylum myriacanthum branches and leaves were analyzed using GC-MS and UPLC-Q-Orbitrap HRMS techniques . A total of 78 volatile compounds and 66 non-volatile compounds were identified .Scientific Research Applications

Identification and Discrimination of Zanthoxyli Pericarpium Species : A convolutional neural network-based method has been developed for identifying different species of Zanthoxyli Pericarpium, which includes Zanthoxylum species. This technique offers a novel approach for distinguishing traditional Chinese medicines, which is crucial for ensuring the quality and efficacy of medicinal products (Tan et al., 2020).

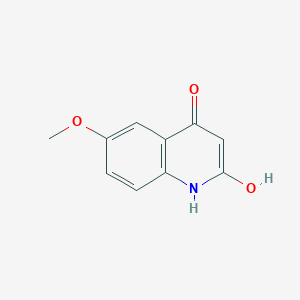

Antisickling Agent from Zanthoxylum Roots : Zanthoxylum zanthoxyloides roots contain zanthoxylol, a compound with potential as an antisickling agent. Its presence and quantity in the roots were confirmed through various analytical techniques, suggesting a possible role in managing sickle cell anemia (Elujoba & Nagels, 1985).

Anti-inflammatory, Antipyretic, and Antinociceptive Activities : Zanthoxylum armatum extracts have been shown to have significant anti-inflammatory, antipyretic, and antinociceptive effects. This supports the use of this plant in traditional medicine for pain and inflammation management, possibly through LOX and COX inhibition (Alam et al., 2020).

Hepatoprotective Activity : The ethanolic extract of Zanthoxylum armatum bark exhibits significant hepatoprotective effects against CCl4-induced hepatic damage in rats. This activity may be attributed to the combined action of various phytoconstituents present in the extract (Ranawat et al., 2010).

Cognitive and Cerebral Blood-Flow Effects : A study on Nepalese Pepper (Zanthoxylum armatum) extract found that it improves certain cognitive performance aspects in humans and modulates cerebral blood-flow parameters, suggesting increased neural efficiency (Kennedy et al., 2019).

Traditional Uses and Pharmacology : Zanthoxylum armatum, due to its various medicinal properties, has been widely used in traditional medicine. The plant contains multiple active compounds with antimicrobial, antiviral, antioxidant, anti-inflammatory, cytotoxic, and hepato-protective effects. It holds potential for economic development and poverty alleviation in rural areas (Phuyal et al., 2019).

Future Directions

properties

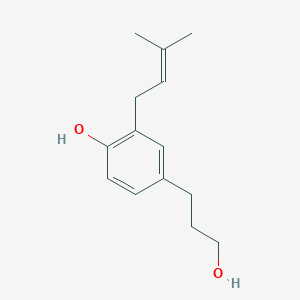

IUPAC Name |

4-(3-hydroxypropyl)-2-(3-methylbut-2-enyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11(2)5-7-13-10-12(4-3-9-15)6-8-14(13)16/h5-6,8,10,15-16H,3-4,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGXJKHDIYTXOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20159266 | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zanthoxylol | |

CAS RN |

13515-57-6 | |

| Record name | Zanthoxylol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zanthoxylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20159266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

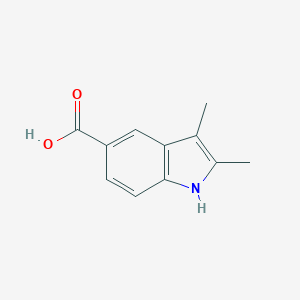

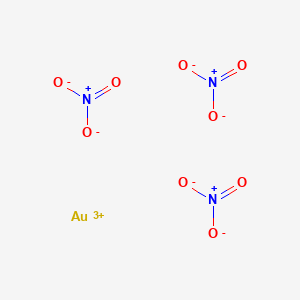

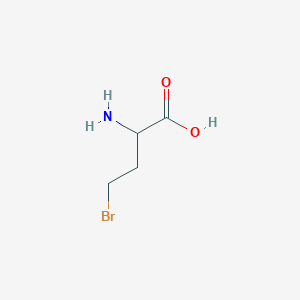

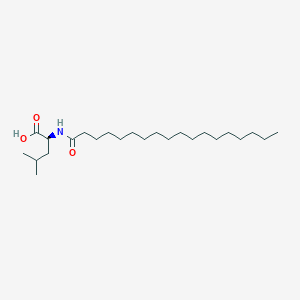

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

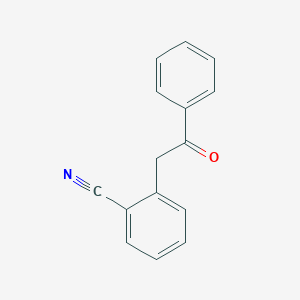

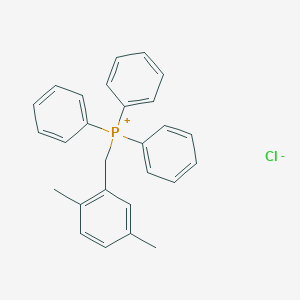

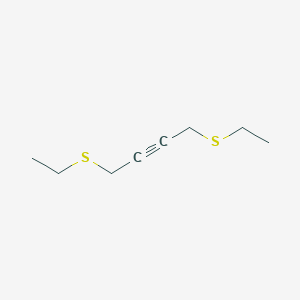

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)

![2-[34-Butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide](/img/structure/B77377.png)

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)